

Physical and chemical properties of 2,4,6-Triacetylphloroglucinol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triacetylphloroglucinol*

Cat. No.: *B017671*

[Get Quote](#)

A Comprehensive Technical Guide to 2,4,6-Triacetylphloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-**Triacetylphloroglucinol** is a symmetrically substituted aromatic organic compound belonging to the acylphloroglucinol class. Acylphloroglucinols are a diverse group of phenolic compounds with a range of reported biological activities, making them of significant interest in pharmaceutical research and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of 2,4,6-**Triacetylphloroglucinol**, methodologies for its synthesis, and a summary of its current, albeit limited, understanding in the context of biological activity. While widely cited as an antispasmodic and analgesic agent, detailed mechanistic and signaling pathway data for 2,4,6-**Triacetylphloroglucinol** are not extensively available in the current scientific literature.^[1] This document consolidates available data to serve as a foundational resource for researchers.

Chemical and Physical Properties

2,4,6-**Triacetylphloroglucinol** is a white to off-white or beige crystalline solid.^{[2][3]} Its core structure consists of a phloroglucinol (1,3,5-trihydroxybenzene) ring C-acylated at the 2, 4, and 6 positions with acetyl groups. This C3-symmetric structure makes it a useful three-dimensional

bridged ligand in the synthesis of coordination complexes, such as those with copper and vanadium.[\[4\]](#)

Quantitative Data Summary

The key physical and chemical properties of **2,4,6-Triacetylphloroglucinol** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone	[5]
CAS Number	2161-87-7	[1] [5]
Molecular Formula	C ₁₂ H ₁₂ O ₆	[1] [5]
Molecular Weight	252.22 g/mol	[5]
Appearance	White to Off-White/Beige Crystalline Solid	[1] [2] [3]
Melting Point	145-147 °C	[1]
Boiling Point	501.4 ± 50.0 °C (Predicted)	[6] [7]
Density	1.406 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Slightly soluble in Chloroform and Methanol	[6]
pKa	7.69 ± 0.33 (Predicted)	[3]
LogP	1.41120	[1]
Refractive Index	1.607	[1]

Experimental Protocols

Synthesis of 2,4,6-Triacetylphloroglucinol

A highly efficient, one-pot synthesis can be achieved via a Friedel-Crafts acylation reaction. This method is noted for its simplicity and adherence to green chemistry principles.[\[8\]](#)

Reaction: Phloroglucinol is acylated using an acylation agent like acetic anhydride in the presence of a catalyst.

Materials:

- Phloroglucinol
- Acetic Anhydride (or other suitable acyl chloride)
- Methanesulfonic acid ($\text{CH}_3\text{SO}_3\text{H}$) - Catalyst
- Acetic Acid (CH_3COOH) - Solvent/Reagent
- n-hexane
- Ethyl acetate

Protocol:

- Combine phloroglucinol, acetic anhydride, and acetic acid in a reaction vessel.
- Add methanesulfonic acid as the catalyst.
- Heat the reaction mixture to 80°C.
- Maintain the temperature and stir for approximately 45 minutes.
- After the reaction is complete, cool the mixture to room temperature.
- The crude product can be purified using column chromatography.
- Prepare a silica gel column.
- Elute the product using a gradient of n-hexane and ethyl acetate mixtures (e.g., starting from 9:1 and progressing to 6:4) to isolate the pure **2,4,6-Triacetylphloroglucinol**.^[8]

Analytical Characterization

The synthesized product is typically characterized using standard spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are used to confirm the molecular structure. Due to the molecule's symmetry, the spectra are expected to be relatively simple.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, notably the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Note: While these are the standard methods for characterization, specific, detailed spectral data with peak assignments for **2,4,6-Triacetylphloroglucinol** are not readily available in the cited literature. Researchers should perform these analyses on their synthesized products to verify identity and purity.

Biological Activity and Signaling Pathways

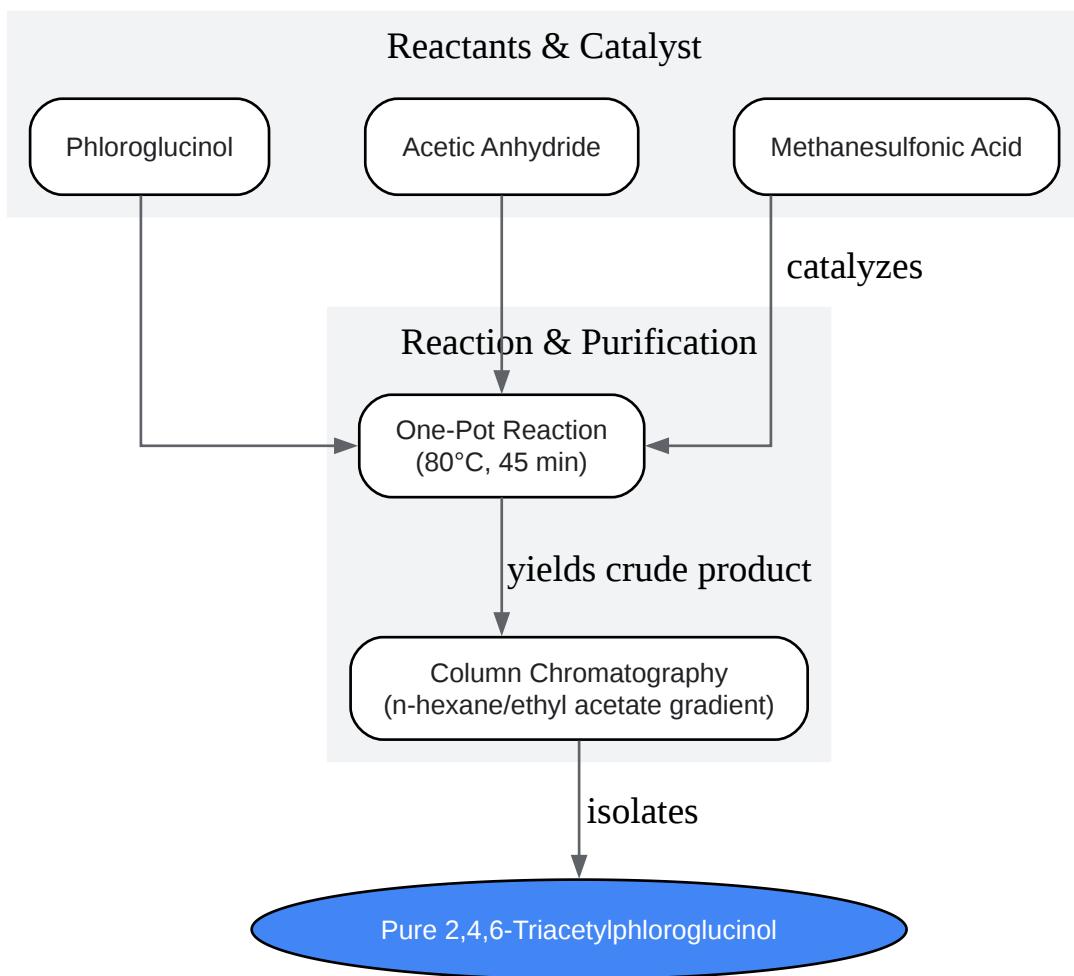
Reported Activities of **2,4,6-Triacetylphloroglucinol**

2,4,6-Triacetylphloroglucinol is reported to be an antispasmodic and analgesic agent, finding use in treating conditions like gastrointestinal disorders and urinary tract spasms by inhibiting smooth muscle contractions.^[1] However, the specific molecular targets and signaling pathways underlying these activities are not well-documented in the available scientific literature. One study has explored its anticancer potential and its interaction with human serum albumin (HSA), suggesting it as a compound of interest for further investigation in cancer research.^[8]

Context from Structurally Related Compounds

To provide context for potential areas of research, it is useful to consider the activities of other well-studied acylphloroglucinols. It must be emphasized that the following compounds are structurally distinct from **2,4,6-Triacetylphloroglucinol**, and their biological activities cannot be directly extrapolated.

- 2,4-Diacetylphloroglucinol (DAPG): This related compound is a well-known antibiotic produced by *Pseudomonas fluorescens*. DAPG is known to trigger induced systemic resistance (ISR) in plants against pathogens, a process that involves the COI1-mediated jasmonic acid (JA) signaling pathway.^[9]


- Phloroglucinol (Core Structure): The parent compound has been shown to induce apoptosis in human hepatocellular carcinoma cells by inactivating the ROS-dependent PI3K/Akt/mTOR signaling pathway.[10]
- 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA): This is another phloroglucinol derivative with a more complex structure. It has been extensively studied and shown to possess anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer properties through various mechanisms and signaling pathways.[2][11][12][13]

The known activities of these related compounds suggest that the acylphloroglucinol scaffold is a promising backbone for developing therapeutic agents. However, dedicated research, including in vitro assays and in vivo studies, is required to elucidate the specific mechanism of action and biological targets of 2,4,6-**Triacetylphloroglucinol**.

Mandatory Visualizations

Experimental Workflow: Synthesis of 2,4,6-Triacetylphloroglucinol

The following diagram illustrates the one-pot Friedel-Crafts acylation synthesis protocol.

[Click to download full resolution via product page](#)

One-pot synthesis of **2,4,6-Triacetylphloroglucinol**.

Signaling Pathways

Currently, there is insufficient published data to construct an accurate and detailed diagram of the signaling pathways specifically modulated by **2,4,6-Triacetylphloroglucinol**. Research in this area is required to identify its molecular targets and downstream effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. research.monash.edu [research.monash.edu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Triacetylphloroglucinol | C12H12O6 | CID 824901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-TRIACETYLPHLOROGLUCINOL [CAS#: 2161-87-7] [m.chemicalbook.com]
- 7. 2161-87-7 CAS MSDS (2,4,6-TRIACETYLPHLOROGLUCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2,4,6-Triacetylphloroglucinol.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017671#physical-and-chemical-properties-of-2-4-6-triacetylphloroglucinol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com